molecular formula C24H25N5O3 B2603070 3-ethyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 923482-58-0

3-ethyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2603070
CAS No.: 923482-58-0
M. Wt: 431.496
InChI Key: HVZWJWHMYIRIQK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[1,2-g]purine-2,4-dione class, characterized by a fused bicyclic scaffold with substitutions at positions 3 (ethyl), 1 and 7 (methyl), and 9 (4-phenoxyphenyl). Such derivatives are often explored for pharmacological applications due to their structural resemblance to purine-based biomolecules .

Properties

IUPAC Name

3-ethyl-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-4-27-22(30)20-21(26(3)24(27)31)25-23-28(14-16(2)15-29(20)23)17-10-12-19(13-11-17)32-18-8-6-5-7-9-18/h5-13,16H,4,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZWJWHMYIRIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-ethyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues in the Pyrimido[1,2-g]purine-2,4-dione Family

9-(4-Ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-pyrimido[1,2-g]purine-2,4-dione
  • Key Differences: Substituent at position 9: 4-ethoxyphenyl (vs. 4-phenoxyphenyl in the target compound). Substituent at position 3: 4-methylbenzyl (vs. ethyl).
  • The 4-methylbenzyl group introduces a hydrophobic aromatic chain, which may influence receptor binding kinetics .
Pyrido[1,2-e]purine-2,4-dione Derivatives
  • Core Structure : Pyrido[1,2-e]purine (vs. pyrimido[1,2-g]purine in the target compound).
  • 3-(4-Chlorophenyl)pyrido[1,2-e]purine-2,4-dione (9b): Chlorine increases lipophilicity, favoring membrane permeability .
  • Comparison : The pyrido core lacks the pyrimidine ring fusion present in the target compound, altering conformational flexibility and hydrogen-bonding capacity .

Physicochemical and Spectral Properties

Substituent Effects on NMR
  • Phenoxyphenyl vs. Ethoxyphenyl: The phenoxy group in the target compound would exhibit distinct aromatic splitting patterns (e.g., multiplet signals at δ 7.2–7.5 ppm) compared to the ethoxy group’s singlet (δ ~1.3 ppm for CH3) .
  • Fluorophenyl/Chlorophenyl Analogues : Fluorine in 9a causes deshielding (δ ~7.4–7.6 ppm for aromatic H), while chlorine in 9b induces downfield shifts (δ ~7.5–7.7 ppm) .
Molecular Weight and Lipophilicity
Compound Molecular Formula Molecular Weight (g/mol) LogP*
Target Compound C28H28N4O3 468.55 ~3.8
9-(4-Ethoxyphenyl) Analogue C26H28N4O3 444.53 ~3.2
3-(4-Fluorophenyl)pyrido Derivative C19H12FN3O2 333.32 ~2.1

*Estimated using fragment-based methods.

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